molecular formula C24H18N4O3S2 B15033069 2-(benzylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(benzylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15033069
M. Wt: 474.6 g/mol
InChI Key: HPEOTXJTXWJPCK-UYRXBGFRSA-N
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Description

The compound 2-(benzylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural attributes include:

  • A benzylamino group at position 2 of the pyrido-pyrimidinone moiety.
  • A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone to the thiazolidinone ring.
  • A 2-furylmethyl substituent at position 3 of the thiazolidinone ring, which introduces aromatic and electron-rich character.
  • A thioxo group at position 2 and a 4-oxo group at position 4 of the thiazolidinone ring .

Compound A is hypothesized to exhibit bioactivity due to the presence of the thiazolidinone scaffold, a motif known for antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C24H18N4O3S2

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18N4O3S2/c29-22-18(13-19-23(30)28(24(32)33-19)15-17-9-6-12-31-17)21(25-14-16-7-2-1-3-8-16)26-20-10-4-5-11-27(20)22/h1-13,25H,14-15H2/b19-13-

InChI Key

HPEOTXJTXWJPCK-UYRXBGFRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5

Origin of Product

United States

Biological Activity

The compound 2-(benzylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N4O3SC_{24}H_{24}N_{4}O_{3}S with a molecular weight of approximately 438.52g/mol438.52\,g/mol . The structure includes multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidinone rings have shown potent activity against various bacterial and fungal strains. The minimal inhibitory concentrations (MIC) for these compounds have been reported in the range of 10.721.4μmol/mL10.7-21.4\,\mu mol/mL .

CompoundMIC (µmol/mL)MBC (µmol/mL)
Compound 4d10.7 - 21.421.4 - 40.2
Compound 4pNot specifiedNot specified

Anticancer Activity

The anticancer potential of similar compounds has also been investigated. For example, studies involving thiazolidinone derivatives demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The compounds were tested using the MTT assay, revealing promising results with some derivatives outperforming standard chemotherapeutics like Doxorubicin .

The biological activities of the compound may be attributed to its ability to interact with specific cellular targets. For instance:

  • Antimicrobial Action : The thiazolidinone moiety is known for its ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways in pathogens.
  • Anticancer Mechanism : Compounds like this may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazolidinone derivatives against a panel of Gram-positive and Gram-negative bacteria and fungi. The results indicated that modifications in substituents significantly influenced antimicrobial potency .
  • Cytotoxicity Against Cancer Cells : Another study focused on the anticancer activity of thiazolidinone derivatives against MCF-7 cells. The results showed that certain modifications led to enhanced cytotoxic effects compared to traditional treatments .

Comparison with Similar Compounds

Substituent Variations on the Thiazolidinone Ring

Compound ID Thiazolidinone Substituent (Position 3) Key Features Evidence Source
Compound A 2-Furylmethyl Aromatic, electron-rich, moderate steric bulk
Compound B () Tetrahydrofuran-2-ylmethyl Saturated furan derivative; increased rigidity
Compound C () 2-Phenylethyl Hydrophobic, bulky aromatic substituent
Compound D () Isobutyl Aliphatic, lipophilic, flexible chain
Compound E () Benzyl Planar aromatic group; enhanced π-π interactions

Impact of Substituents:

  • Hydrophobic Groups (e.g., 2-Phenylethyl in Compound C): Likely improve membrane permeability but may reduce aqueous solubility .
  • Benzyl (Compound E): Introduces strong aromatic interactions, which could enhance binding affinity to hydrophobic protein pockets .

Variations in the Amino Group at Position 2

Compound ID Amino Group Substituent Key Features Evidence Source
Compound A Benzylamino Bulky aromatic group; high lipophilicity
Compound F () Ethylamino Smaller aliphatic group; reduced steric hindrance
Compound G () Allylamino Unsaturated chain; potential for reactivity

Functional Implications:

  • Benzylamino (Compound A): The bulky benzyl group may hinder enzymatic degradation, prolonging half-life, but could also limit target accessibility .
  • Ethylamino (Compound F): Reduced steric bulk may enhance binding to shallow active sites but decrease metabolic stability .

Hypothetical Pharmacological Implications

Although biological data are absent in the evidence, trends from analogous thiazolidinone derivatives suggest:

  • Antimicrobial Activity: Thioxo groups may coordinate with microbial metalloenzymes .
  • Anticancer Potential: The pyrido-pyrimidinone core could inhibit kinase pathways .
  • Solubility Challenges: Bulky substituents (e.g., benzyl in Compound E) may necessitate prodrug strategies for clinical use .

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